N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-(2-Methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a tetrahydroquinoline core, a 4-methylpiperazine moiety, and a substituted phenyl group. Its structure combines aromatic, heterocyclic, and aliphatic components, which may enhance binding affinity and selectivity toward biological targets such as proteases or receptors .
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O3/c1-19-7-10-25(35-4)22(16-19)29-27(34)26(33)28-18-24(32-14-12-30(2)13-15-32)21-8-9-23-20(17-21)6-5-11-31(23)3/h7-10,16-17,24H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXMQYXKCHNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Attachment of the Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions.
Coupling with the Methoxy-Methylphenyl Group: The final step involves coupling the intermediate with the methoxy-methylphenyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Potential Therapeutic Uses
The compound's structure suggests it may have significant therapeutic potential, particularly in the treatment of neurological disorders. Its tetrahydroquinoline and piperazine moieties are known to interact with neurotransmitter systems, making it a candidate for further research into:
- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants by modulating serotonin and norepinephrine levels.
- Antipsychotic Effects : The ability to influence dopamine pathways could position this compound as a potential antipsychotic agent.
Case Studies
- Neuroprotective Properties : In a study examining compounds with tetrahydroquinoline derivatives, significant neuroprotective effects were observed against oxidative stress in neuronal cell lines. This suggests that N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may also exhibit similar protective effects against neurodegenerative diseases .
- Cholinesterase Inhibition : Research has indicated that derivatives of similar compounds exhibit inhibitory activity against cholinesterase enzymes, which are crucial for the treatment of Alzheimer's disease. This positions the compound as a potential candidate for further development in this area .
Receptor Interaction Studies
The compound's ability to interact with various receptors makes it valuable for neuropharmacological studies:
- Orexin Receptor Antagonism : Evidence suggests that compounds targeting orexin receptors can influence reward pathways and may be beneficial in treating addiction disorders . this compound could serve as a lead compound for developing selective antagonists.
Research Findings
Recent studies have demonstrated that similar compounds can selectively antagonize orexin receptors and exhibit anti-addictive properties. This highlights the potential of this compound in addiction therapy .
Synthetic Pathways
The synthesis of this compound involves multiple steps that can be optimized for industrial production:
| Step | Description |
|---|---|
| 1 | Formation of the tetrahydroquinoline intermediate through cyclization. |
| 2 | Attachment of the piperazine group via nucleophilic substitution. |
| 3 | Coupling with the methoxy-methylphenyl group using amide bond formation techniques. |
Industrial Production Techniques
To enhance yield and purity during industrial production, techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed . These methods are crucial for ensuring that the final product meets the required specifications for research and potential therapeutic use.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivatives (QODs)
The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares critical structural features with the target molecule, including the ethanediamide backbone and a 1-methyltetrahydroquinoline group. Key differences include:
- Substituent on the aromatic ring : QOD has a benzodioxol group (2H-1,3-benzodioxol-5-yl), whereas the target compound features a 2-methoxy-5-methylphenyl group.
- Biological activity : QOD exhibits antimalarial activity by inhibiting falcipain, a cysteine protease essential for Plasmodium survival . The target compound’s methoxy-methylphenyl group may enhance solubility or alter target specificity compared to QOD’s benzodioxol moiety.
Chloro-Methoxyphenyl Analogue
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide (ChemSpider ID: 922068-69-7) differs in two key regions:
- Substituents : The 5-chloro group on the phenyl ring may increase electrophilicity, influencing receptor binding kinetics compared to the 5-methyl group in the target compound .
Piperazine-Containing Pentanamide Analogues
Compounds like N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide () and N-(quinolin-3-yl)-5-(4-(2,3-dichlorophenyl)piperazin-1-yl)pentanamide () share the 4-arylpiperazine motif but diverge in their core structures:
- Backbone : These analogues use a pentanamide linker instead of ethanediamide, altering conformational flexibility.
- Biological implications : The trifluoromethoxy or dichlorophenyl groups in these compounds enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target molecule’s methoxy-methylphenyl group .
Structural and Functional Analysis
Table 1. Key Structural and Functional Comparisons
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates various functional groups, suggests diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features several key structural components:
- Methoxy Group : Enhances solubility and may influence receptor binding.
- Methyl Group : Potentially alters pharmacokinetic properties.
- Tetrahydroquinoline Ring : Known for its role in various biological activities.
- Piperazine Moiety : Often associated with psychoactive effects and receptor interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:
- Receptor Modulation : The compound may act as a selective ligand for dopamine receptors, particularly the D4 receptor, which is implicated in cognitive functions and behavior regulation .
- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- In vitro studies demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer effects:
- Cell Line Studies : Evaluations against human tumor cell lines (e.g., Mia PaCa-2, PANC-1) revealed significant cytotoxicity and inhibition of cell proliferation .
- Mechanistic Insights : Structure-activity relationship (SAR) studies have identified correlations between specific structural features and enhanced antitumor activity .
Case Studies
Several studies have explored the biological implications of this compound:
- Dopamine Receptor Interaction : A study highlighted the role of D4 receptor-selective ligands in enhancing cognitive performance in animal models, showcasing the potential cognitive-enhancing effects of related compounds .
- Antitumor Efficacy : In a comparative analysis of various derivatives, certain analogs demonstrated superior activity against cancer cell lines compared to standard chemotherapeutics like etoposide .
Data Tables
Q & A
Q. Critical Parameters :
Key Challenges : Competing nucleophilic sites in the tetrahydroquinoline and piperazine groups require protecting-group strategies (e.g., Boc for amines) .
Basic: Which spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .
- X-ray Crystallography : Resolve stereochemistry using SHELX for refinement (R-factor < 0.05 recommended) .
Data Cross-Validation : Discrepancies between calculated and observed NMR shifts may indicate residual solvents or tautomeric forms; repeat under dry conditions .
Basic: How should researchers design preliminary biological assays?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases (e.g., falcipain-like enzymes) based on structural analogs with reported inhibitory activity .
- In Vitro Assays :
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Pitfalls : False positives may arise from compound aggregation; include detergent (e.g., 0.01% Tween-20) in buffer .
Advanced: What strategies resolve contradictions between computational and experimental pharmacokinetic data?
Methodological Answer:
- Physicochemical Profiling :
- Metabolic Stability :
Case Study : If simulations overpredict BBB penetration, validate with in situ rodent perfusion studies .
Advanced: How can factorial design optimize synthesis conditions?
Methodological Answer:
Q. Example Design Table :
| Run | Temp | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 25 | 5 | DCM | 62 | 88 |
| 2 | 40 | 10 | DMF | 78 | 92 |
| 3 | 60 | 15 | THF | 65 | 85 |
Analysis : ANOVA identifies solvent polarity (p<0.01) as the most significant factor; optimize at 40°C, 10 mol% catalyst in DMF .
Advanced: What advanced methods resolve structural ambiguities?
Methodological Answer:
- Dynamic NMR : Probe rotameric equilibria in the ethanediamide linker by variable-temperature 1H NMR (Δδ > 0.2 ppm indicates conformational exchange) .
- EPR Spectroscopy : Detect radical intermediates during photo-degradation studies .
- Cryo-EM : Resolve amorphous aggregates at 2–3 Å resolution if crystallization fails .
Case Study : Conflicting NOE correlations in the piperazine ring can be resolved by 15N-labeled HMBC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
